

Solubility Profile of (5,6-Dichloropyridin-3-yl)methanol: A Technical Guide

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Compound of Interest		
Compound Name:	(5,6-Dichloropyridin-3-yl)methanol	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **(5,6-Dichloropyridin-3-yl)methanol**, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for researchers to determine precise solubility values in various organic solvents.

Physicochemical Properties

(5,6-Dichloropyridin-3-yl)methanol is an organic compound with the molecular formula C6H5Cl2NO.[1][2] Its structure, featuring a dichlorinated pyridine ring and a hydroxymethyl group, dictates its solubility behavior.[2] The presence of the polar hydroxymethyl group allows for hydrogen bonding, suggesting solubility in polar solvents.[2] Conversely, the dichlorinated pyridine ring imparts lipophilic character.



Property	Value
Molecular Formula	C6H5Cl2NO
Molar Mass	178.02 g/mol
Melting Point	76°C
Boiling Point	297.7±35.0 °C (Predicted)

Qualitative Solubility Data

While specific quantitative data is not readily available, the general solubility of **(5,6-Dichloropyridin-3-yl)methanol** in common organic solvents can be inferred from its structural features and from information on similar compounds.

Solvent Type	Predicted Solubility	Rationale
Polar Protic Solvents (e.g., Methanol, Ethanol, Water)	Soluble	The hydroxymethyl group can participate in hydrogen bonding with the solvent.[2]
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile)	Likely Soluble	The polarity of these solvents can interact with the polar functional groups of the compound. A similar compound, (2,5-dichloropyridin-3-yl)methanol, is soluble in acetone.[3]
Nonpolar Solvents (e.g., Hexane, Toluene)	Low to Insoluble	The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents.
Ethers (e.g., Diethyl ether)	Moderately Soluble	A similar compound, (2,5-dichloropyridin-3-yl)methanol, shows solubility in ether.[3]



Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the shake-flask method, is recommended. This method is a standard and reliable technique for determining the solubility of a solid in a liquid.[4][5]

Objective: To determine the saturation solubility of **(5,6-Dichloropyridin-3-yl)methanol** in a selection of organic solvents at a controlled temperature.

Materials:

- (5,6-Dichloropyridin-3-yl)methanol (solid)
- Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or water bath
- Syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- · Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of (5,6-Dichloropyridin-3-yl)methanol to a series of vials.
 - Add a known volume of each selected organic solvent to the respective vials.



- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
- Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.
 - Dilute the filtered solution with a known volume of a suitable solvent (usually the same solvent used for dissolution or the mobile phase for analysis) to bring the concentration within the calibration range of the analytical method.

Analysis:

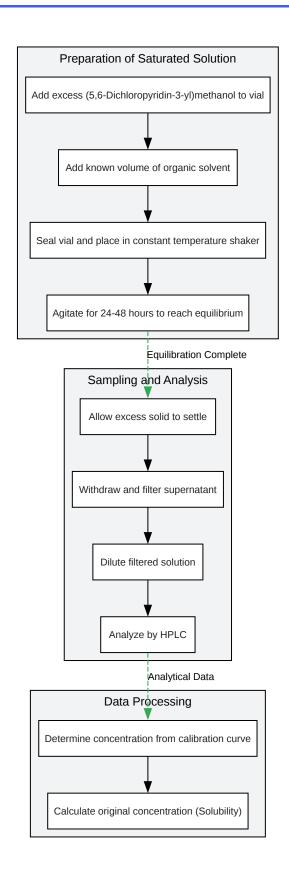
- Analyze the diluted samples using a validated HPLC method to determine the concentration of (5,6-Dichloropyridin-3-yl)methanol.
- Prepare a calibration curve using standard solutions of known concentrations of (5,6-Dichloropyridin-3-yl)methanol.
- Calculation of Solubility:
 - From the HPLC analysis, determine the concentration of the diluted sample.
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL or mol/L.



Visualizing Experimental and Logical Workflows

To better understand the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.

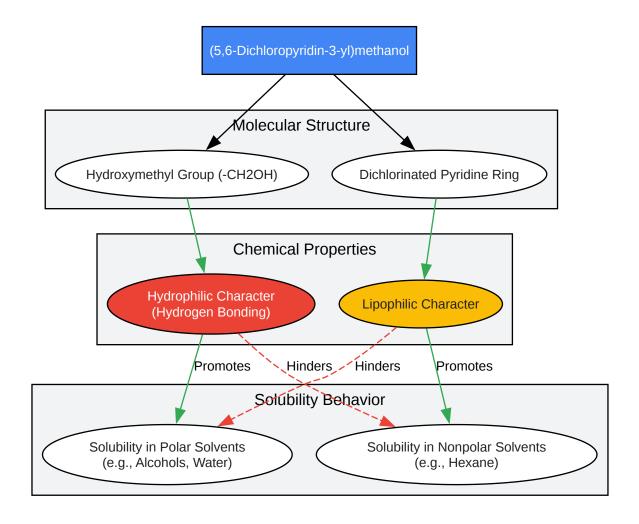




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Caption: Workflow for Quantitative Solubility Determination.





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Caption: Influence of Molecular Structure on Solubility.

Conclusion

Understanding the solubility of **(5,6-Dichloropyridin-3-yl)methanol** is crucial for its application in drug development and chemical synthesis. While quantitative data is sparse, its structural characteristics suggest good solubility in polar organic solvents. The provided experimental protocol offers a reliable method for researchers to determine precise solubility values, enabling informed decisions in formulation, reaction optimization, and purification processes.

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